Epoxyheptachlor

概要

説明

. It is a metabolite of heptachlor, an organochlorine insecticide. Epoxyheptachlor is known for its stability and persistence in the environment, making it a significant concern for environmental contamination and toxicology .

準備方法

Epoxyheptachlor is typically synthesized from heptachlor through an epoxidation reaction. The process involves the addition of an oxygen atom to the heptachlor molecule, forming the epoxide ring . This reaction can be carried out using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid . Industrial production methods often involve controlled conditions to ensure the purity and yield of the compound.

化学反応の分析

Hydrolysis

Heptachlor epoxide undergoes hydrolysis under specific environmental conditions, forming less toxic metabolites.

-

Mechanism : Hydrolysis occurs via enzymatic or abiotic pathways, with optimal activity at pH 7.6 and 30–35°C .

-

Outcome : Hydrophilic metabolites like 1-hydroxychlordene and heptachlor diol are produced, reducing toxicity .

Dechlorination and Biotransformation

Microbial degradation plays a significant role in breaking down heptachlor epoxide in soil and water.

Key Pathways:

-

Epoxide Ring Opening :

-

Bacterial Degradation :

| Organism | Metabolite | Degradation Rate | Source |

|---|---|---|---|

| Soil microorganisms | 1-Exohydroxychlordene | 1% per week | |

| Daphnia magna | 1-Ketochlordene conjugates | Variable |

Chemical Reactivity

Heptachlor epoxide reacts with multiple agents, influencing its persistence and hazard profile.

| Reactive Agent | Reaction Product | Conditions | Source |

|---|---|---|---|

| Iron/Rust | Hydrogen chloride gas | Ambient | |

| Strong oxidizers | Chlorinated byproducts | Laboratory | |

| Acids/Bases | Degradation intermediates | Variable pH |

-

Stability : Resistant to hydrolysis in distilled water but degrades in alkaline soils .

-

Flammability : Nonflammable but may dissolve in flammable carriers .

Environmental Degradation

Half-life and degradation rates vary across media:

| Medium | Half-Life | Key Factor | Source |

|---|---|---|---|

| Water | ~4 years | pH, sunlight | |

| Soil | Decades | Microbial action | |

| Sediment | >12 weeks | Organic content |

Metabolites and Byproducts

GC-MS analyses identify major metabolites:

| Metabolite | Concentration (μg/L) | Toxicity Reduction | Source |

|---|---|---|---|

| 1-Hydroxychlordene | 54.2 | Moderate | |

| Chlordene epoxide | 66.6 | Low | |

| Heptachlor diol | Trace | High |

科学的研究の応用

Agricultural Applications

Insecticide Use

Historically, heptachlor was used extensively as a broad-spectrum insecticide on crops such as corn and cotton. Although its use has been restricted due to environmental and health concerns, understanding its application provides insights into the behavior of epoxy derivatives in agricultural settings. Heptachlor is metabolized into epoxyheptachlor, which exhibits similar insecticidal properties.

- Mechanism of Action : this compound disrupts the nervous system of insects by inhibiting the enzyme acetylcholinesterase, leading to paralysis and death.

Table 1: Historical Use of Heptachlor in Agriculture

| Crop Type | Application Rate (lbs/acre) | Major Pests Controlled |

|---|---|---|

| Corn | 25 | Rootworms, Leafhoppers |

| Cotton | 20 | Aphids, Thrips |

Environmental Monitoring

Contaminant Tracking

this compound is significant in environmental studies due to its persistence in soil and water systems. It is often monitored in hazardous waste sites and agricultural runoff to assess contamination levels.

- Bioconcentration Factor (BCF) : Research indicates that this compound has a high potential for bioaccumulation in aquatic organisms, with BCF values reported as high as 2,330 in certain species like mussels .

Table 2: Bioconcentration Factors for this compound

| Organism | BCF Value |

|---|---|

| Asiatic Clam | 10,630 |

| Soft Clam | 2,570 |

| Oysters | 851 |

Toxicological Research

Health Impact Studies

Research has demonstrated that exposure to heptachlor and its epoxide can lead to significant health risks, including carcinogenic effects in rodent models. Long-term studies have shown liver carcinomas in mice exposed to high levels of heptachlor epoxide .

- Case Study Overview : A study involving rats fed diets containing varying concentrations of heptachlor epoxide revealed a NOAEL (No Observable Adverse Effect Level) of 2.5 mg/kg, with higher doses leading to increased liver weights and mortality rates .

Industrial Applications

Use in Polymer Chemistry

this compound's chemical structure allows it to be utilized in polymer chemistry as a curing agent for epoxy resins. Its ability to enhance the durability and chemical resistance of polymers makes it valuable in industrial applications.

- Application Example : In coatings and adhesives, this compound can improve adhesion properties and resistance to environmental degradation.

Regulatory Considerations

Due to its toxicological profile and environmental persistence, the use of this compound is heavily regulated. The EPA has classified heptachlor as a potential human carcinogen based on animal studies . Current regulations limit its application in agricultural practices, emphasizing the need for safer alternatives.

作用機序

Epoxyheptachlor primarily targets the liver, central nervous system, and reproductive system . It is metabolized in the liver to form this compound, which exerts toxic effects by interfering with cellular processes and enzyme functions. The compound can bind to and disrupt the function of various molecular targets, leading to cellular damage and toxicity .

類似化合物との比較

Epoxyheptachlor is similar to other chlorinated hydrocarbons, such as:

Heptachlor: The parent compound from which this compound is derived.

Chlordane: Another organochlorine insecticide with similar environmental persistence and toxicity.

Dieldrin: A related compound with comparable toxicological properties.

This compound is unique due to its epoxide ring, which contributes to its stability and persistence in the environment .

特性

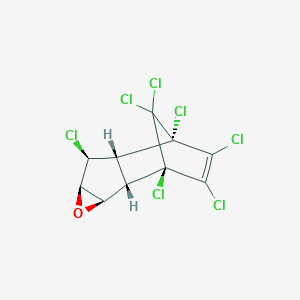

CAS番号 |

1024-57-3 |

|---|---|

分子式 |

C10H5Cl7O |

分子量 |

389.3 g/mol |

IUPAC名 |

(1S,2S,3R,5R,6S,7R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |

InChI |

InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1-,2+,3+,4-,5+,8-,9+/m1/s1 |

InChIキー |

ZXFXBSWRVIQKOD-UHJFOBPASA-N |

SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

異性体SMILES |

[C@H]12[C@H]([C@@H]([C@H]3[C@@H]1O3)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

正規SMILES |

C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |

melting_point |

160-161.5 °C |

Key on ui other cas no. |

1024-57-3 |

物理的記述 |

Heptachlor epoxide appears as a degradation product of heptachlor that occurs in soil and in or on crops when treatments with heptachlor, an insecticide, have been made. Forms readily upon exposing heptachlor to air. Crystalline solid; [MSDSonline] |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

溶解性 |

0.350 PPM IN WATER |

同義語 |

(1aR,1bS,2R,5S,5aR,6S,6aR)-rel-2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene; (±)-cis-Heptachlor Epoxide; ENT 25584; Epoxyheptachlor; GPKh Epoxide; HCE; HE; Hepox; Heptachlor cis-Epoxide; Heptachlor Epoxide; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes heptachlor epoxide more toxic than its parent compound, heptachlor?

A1: Heptachlor epoxide is more persistent in the environment and more slowly metabolized in organisms than heptachlor []. This allows it to accumulate to higher levels in tissues, leading to greater toxicity.

Q2: What are the symptoms of heptachlor epoxide poisoning in animals?

A2: Symptoms of heptachlor epoxide poisoning in woodcocks vary considerably but can include spasms and death. [] In general, cyclodiene chlorinated hydrocarbon insecticides, including heptachlor epoxide, can cause symptoms like tremors, convulsions, and liver damage in animals. [, ].

Q3: Are there long-term health risks associated with exposure to heptachlor epoxide?

A3: While specific long-term effects were not extensively discussed in the provided research, heptachlor epoxide is considered a probable human carcinogen by the USEPA []. Some studies suggest a potential link between background exposure to heptachlor epoxide and an increased risk of metabolic syndrome and insulin resistance in humans []. Additionally, exposure to heptachlor epoxide and other organochlorine pesticides has been linked to an increased risk of diabetic nephropathy. [, ]

Q4: How does heptachlor epoxide contaminate the environment?

A4: Heptachlor epoxide enters the environment primarily through its past use as a pesticide. It persists in soil [, ], contaminating crops through various mechanisms such as uptake by roots, adsorption onto the plant surface during harvesting, and volatilization from soil followed by deposition onto plants. [, ]

Q5: How does heptachlor epoxide impact wildlife?

A5: Heptachlor epoxide accumulates in organisms and through the food web []. For instance, woodcocks consuming contaminated earthworms experience significant mortality due to heptachlor epoxide accumulation in their tissues. [] This biomagnification can have detrimental effects on wildlife populations.

Q6: What are the main sources of heptachlor epoxide contamination in aquatic environments?

A6: Sources include agricultural runoff containing pesticide residues, industrial discharges, and atmospheric deposition []. In the Lake Naivasha basin, flower farms, River Malewa, and the Naivasha Municipal Council were identified as significant sources of contamination. []

Q7: How is heptachlor epoxide detected and quantified in different matrices?

A7: Gas chromatography coupled with an electron capture detector (GC-ECD) is a widely used technique for the analysis of heptachlor epoxide in various matrices, including food [, , , ], environmental samples [, , , ], and biological tissues [].

Q8: What extraction methods are employed for isolating heptachlor epoxide from complex matrices like soil and food?

A8: Several methods are used, including traditional liquid-liquid extraction [] and more recent techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) [], which simplifies and speeds up the extraction process.

Q9: Why is analytical method validation important in heptachlor epoxide research?

A9: Method validation ensures the accuracy, precision, and reliability of analytical data []. This is crucial for making informed decisions about environmental contamination levels, potential health risks, and the effectiveness of remediation strategies.

Q10: What is the molecular formula and weight of heptachlor epoxide?

A10: Heptachlor epoxide has a molecular formula of C10H5Cl7O and a molecular weight of 373.3 g/mol. [Not directly stated in the provided research, but this is basic chemical information].

Q11: Is there any information available about the spectroscopic data of heptachlor epoxide?

A11: While the provided papers don't delve deep into specific spectroscopic details, one study mentions using positive chemical ionization mass spectrometry (CI-MS) to characterize heptachlor epoxide. [] CI-MS provides valuable information about the molecular weight and fragmentation patterns of the compound.

Q12: What are the current research gaps in understanding the impact of heptachlor epoxide on human health?

A12: More research is needed to solidify the link between chronic, low-dose exposure to heptachlor epoxide and specific health outcomes in humans, particularly metabolic and endocrine-related conditions.

Q13: Are there any ongoing efforts to develop effective remediation strategies for heptachlor epoxide-contaminated environments?

A13: Research into bioremediation techniques using specific microorganisms or enzymes capable of degrading heptachlor epoxide is an active area of investigation. [, ] Additionally, exploring novel adsorbents like triolein-embedded composites for removing heptachlor epoxide from water sources shows promise. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。